molecular formula C10H18O5 B14513756 Methyl propyl propoxypropanedioate CAS No. 62527-78-0

Methyl propyl propoxypropanedioate

Cat. No.: B14513756
CAS No.: 62527-78-0
M. Wt: 218.25 g/mol
InChI Key: YTRJJPGHNNBGMA-UHFFFAOYSA-N
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Description

Methyl propyl propoxypropanedioate is an ester derivative of propanedioic acid (malonic acid) with methyl, propyl, and propoxy substituents. The compound’s polarity and solubility are influenced by its substituents, with the propoxy group likely increasing hydrophobicity compared to shorter-chain analogs .

Properties

CAS No.

62527-78-0

Molecular Formula

C10H18O5

Molecular Weight

218.25 g/mol

IUPAC Name

1-O-methyl 3-O-propyl 2-propoxypropanedioate

InChI

InChI=1S/C10H18O5/c1-4-6-14-8(9(11)13-3)10(12)15-7-5-2/h8H,4-7H2,1-3H3

InChI Key

YTRJJPGHNNBGMA-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C(=O)OC)C(=O)OCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl propyl propoxypropanedioate can be synthesized through esterification reactions. One common method involves the reaction of propoxypropanedioic acid with methanol and propanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as Amberlyst-15, can also be employed to streamline the process and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

Methyl propyl propoxypropanedioate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form propoxypropanedioic acid, methanol, and propanol.

    Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Grignard reagents or other nucleophiles under controlled conditions.

Major Products Formed

Scientific Research Applications

Methyl propyl propoxypropanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl propyl propoxypropanedioate involves its hydrolysis to release propoxypropanedioic acid, methanol, and propanol. These products can then participate in various biochemical pathways. The ester linkage is susceptible to enzymatic hydrolysis by esterases, which are enzymes that catalyze the cleavage of ester bonds. This hydrolysis process is essential for the compound’s biological activity and its potential use in drug delivery systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Methyl propyl propoxypropanedioate is compared to three classes of compounds: parabens , phosphonate esters , and aliphatic esters .

Polarity and Solubility

Evidence from aliphatic esters (e.g., guaiacol and syringol derivatives) demonstrates that increasing alkyl chain length (methyl → ethyl → propyl) reduces polarity. For example:

Compound Relative Polarity (Descending Order) Key Application
Propyl guaiacol Highest polarity Flavoring agents
Isoeugenol Moderate polarity Antioxidants
Methyl hydroferulate Lower polarity Preservatives
This compound* *Inferred intermediate polarity Synthesis intermediates

*The propoxy group in this compound may confer intermediate polarity between methyl/ethyl and longer-chain parabens (e.g., propyl paraben), impacting its miscibility in solvent systems .

Functional Group Comparison

  • Parabens (e.g., Methylparaben, Propyl Paraben): Parabens are widely used as preservatives due to their antimicrobial activity. Methylparaben (log P ~1.96) is more hydrophilic than propyl paraben (log P ~3.04), aligning with their alkyl chain lengths.
  • Phosphonate Esters (e.g., Methyl Propyl Propylphosphonate) : Phosphonate esters like methyl propyl propylphosphonate (CAS 18755-44-7) share structural similarities but differ in reactivity. Phosphonates are often used as flame retardants or lubricant additives due to their phosphorus content. In contrast, this compound’s ester groups may favor hydrolytic degradation, limiting its utility in high-temperature applications .

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